

Application Note: Quantitative Determination of ACTH (1-13) using a Competitive ELISA Kit

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Compound of Interest

Compound Name: ACTH (1-13)

Cat. No.: B8118511

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone produced from the precursor protein pro-opiomelanocortin (POMC). Post-translational cleavage of ACTH can yield smaller, biologically active peptides, including **ACTH (1-13)**, also known as alpha-melanocyte-stimulating hormone (α -MSH).^{[1][2]} This tridecapeptide plays a significant role in various physiological processes, including skin pigmentation, anti-inflammatory responses, and energy homeostasis.^{[3][4][5]} It exerts its effects by binding to and activating melanocortin receptors (MCRs).^{[3][4]} Given its diverse functions, the accurate quantification of **ACTH (1-13)** / α -MSH in biological samples is crucial for research in endocrinology, dermatology, immunology, and metabolic diseases. This document provides a detailed protocol and performance characteristics for the detection of **ACTH (1-13)** using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Assay Principle

This assay employs the competitive inhibition enzyme immunoassay technique.^{[6][7]} A microtiter plate has been pre-coated with an antibody specific to **ACTH (1-13)** / α -MSH. During the assay, α -MSH present in the standards or samples competes with a fixed amount of biotin-labeled α -MSH for binding sites on the pre-coated antibody.^{[6][7]} Following an incubation period, unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the captured biotinylated α -MSH.^{[6][8]} After a final wash, a

TMB substrate solution is added, and the HRP enzyme catalyzes a color development reaction. The intensity of the color is inversely proportional to the concentration of α -MSH in the sample. [6] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of α -MSH in the samples is determined by comparing their optical density (OD) to a standard curve.[8]

Performance Characteristics

The following tables summarize typical quantitative data for a representative **ACTH (1-13) / α -MSH** ELISA kit. Note that specifications may vary between manufacturers.

Table 1: Assay Performance

Parameter	Specification
Assay Range	0.16 - 10 ng/mL
Sensitivity (LOD)	0.1 ng/mL
Sample Type	Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids
Sample Volume	50 μ L
Assay Time	~2.5 - 3 hours
Intra-assay Precision (CV%)	< 10%
Inter-assay Precision (CV%)	< 10%
Specificity	High specificity for human α -MSH with no significant cross-reactivity with related analogues observed.
(Data synthesized from publicly available ELISA kit manuals for representative purposes)[8][9]	

Experimental Protocols

A. Required Materials (Not Provided)

- Microplate reader capable of measuring absorbance at 450 nm.
- Precision pipettes (single and multi-channel) and disposable tips.
- Deionized or distilled water.
- Graduated cylinders and beakers for reagent preparation.
- Absorbent paper for blotting.
- Vortex mixer.
- Incubator capable of maintaining 37°C.

B. Sample Collection and Storage

- Serum: Collect blood in a serum separator tube. Allow the sample to clot for 1-2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Within 30 minutes of collection, centrifuge at 1000 x g for 15 minutes at 4°C. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Cell Culture Supernatants: Remove particulates by centrifugation at 1000 x g for 20 minutes. Assay immediately or aliquot and store at -20°C or -80°C.[\[10\]](#)

C. Reagent Preparation

Bring all kit components and samples to room temperature before use.

- Wash Buffer (1x): If provided as a concentrate (e.g., 25x), dilute the concentrated Wash Buffer with deionized or distilled water to prepare the 1x working solution. Store at 4°C.[\[12\]](#)
- Standard Curve: Reconstitute the lyophilized α -MSH standard with the provided Standard Diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Prepare a

dilution series of the standard (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, and 0.156 ng/mL) by performing serial dilutions in Standard Diluent. The Standard Diluent serves as the zero standard (0 ng/mL). Prepare fresh standards for each assay.[\[11\]](#)

- Biotinylated Detection Antibody (1x): Briefly centrifuge the concentrated antibody vial. Dilute the concentrated Biotinylated Detection Antibody with the appropriate diluent to its working concentration.
- HRP-Conjugate (1x): Briefly centrifuge the concentrated HRP-conjugate vial. Dilute the concentrated HRP-conjugate with the appropriate diluent to its working concentration.

D. Assay Procedure

- Determine the number of wells required for standards, controls, and samples. It is recommended to run all standards and samples in duplicate.
- Add 50 μ L of each Standard, Blank (Standard Diluent), and Sample to the appropriate wells of the antibody-coated microplate.[\[6\]](#)[\[13\]](#)
- Immediately add 50 μ L of the prepared 1x Biotinylated Detection Antibody to each well.[\[6\]](#)[\[13\]](#)
- Gently tap the plate to mix and cover with a plate sealer. Incubate for 45-60 minutes at 37°C.[\[10\]](#)[\[13\]](#)
- Aspirate the liquid from each well. Add 350 μ L of 1x Wash Buffer to each well. Soak for 1 minute, then aspirate. Repeat the wash process 3 times. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining liquid.[\[13\]](#)
- Add 100 μ L of the prepared 1x HRP-Conjugate to each well.[\[6\]](#)
- Cover with a new plate sealer and incubate for 30 minutes at 37°C.[\[6\]](#)
- Repeat the aspiration and wash step as described in step 5, for a total of 5 washes.[\[6\]](#)
- Add 90 μ L of TMB Substrate Solution to each well. Cover the plate and incubate in the dark for 15-20 minutes at 37°C.[\[6\]](#)

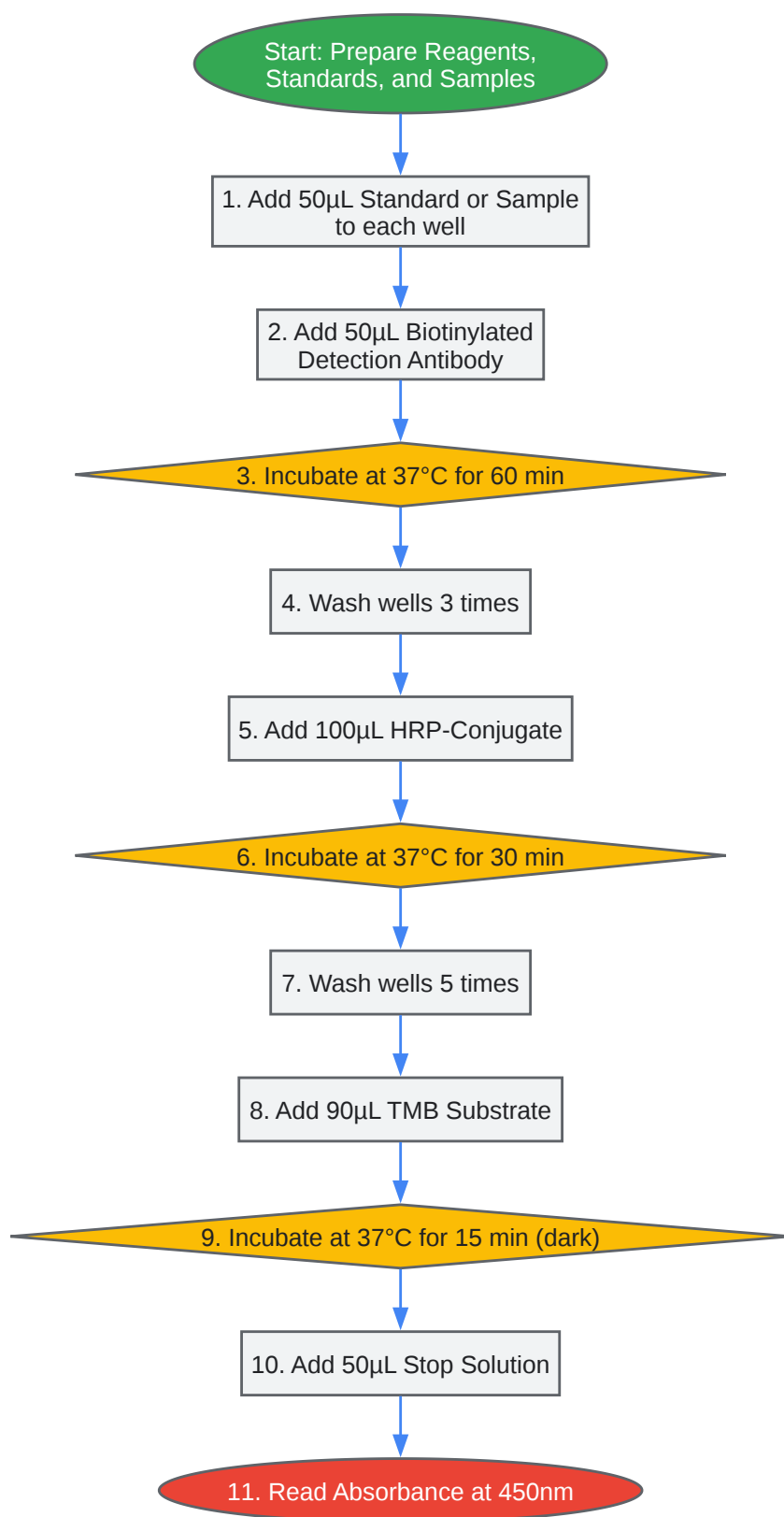
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[\[6\]](#)
- Read the optical density (OD) of each well within 10 minutes using a microplate reader set to 450 nm.

E. Calculation of Results

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean OD for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- The concentration of α -MSH in the samples can be interpolated from this standard curve. Remember to multiply the interpolated value by the dilution factor if samples were diluted.

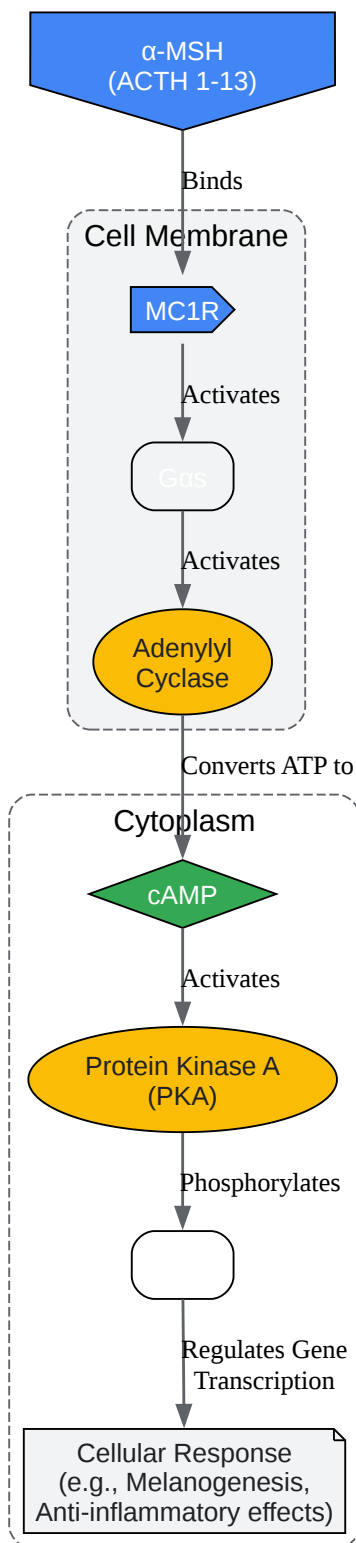
Visualizations

The following diagrams illustrate the experimental workflow and the primary signaling pathway of **ACTH (1-13)** / α -MSH.



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Caption: A flowchart of the competitive ELISA procedure for **ACTH (1-13)** detection.

α -MSH / ACTH (1-13) Signaling Cascade

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Caption: The canonical α -MSH signaling pathway via the MC1 receptor and cAMP.

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